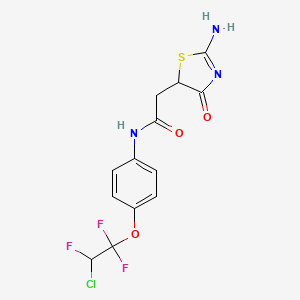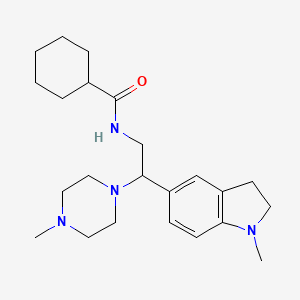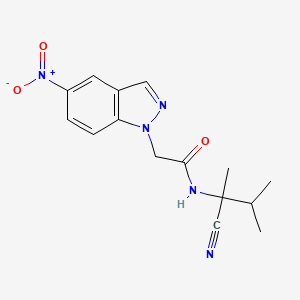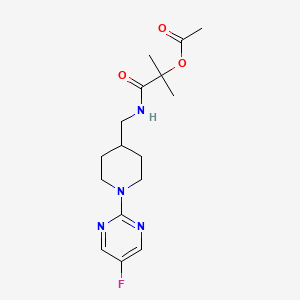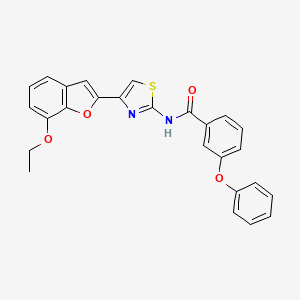![molecular formula C18H21N5O3 B2663366 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide CAS No. 899945-46-1](/img/structure/B2663366.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring . The molecular weight is 135.1267 .Chemical Reactions Analysis
The compound is known to inhibit Src-family tyrosine kinases . It is also reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .Applications De Recherche Scientifique
Antitumor Activity
Research has demonstrated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their effectiveness against a range of cancer cell lines. The structural analysis and investigation into their antitumor activity reveal that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly impact their ability to inhibit cancer cell proliferation. For instance, novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have shown good potency as antitumor agents, with certain derivatives exhibiting mean IC50 values indicative of their efficacy in inhibiting cancer cell growth (Maftei et al., 2016). Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in both cytotoxicity and enzyme inhibition assays (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Pyrazolo[3,4-d]pyrimidine derivatives also exhibit significant antimicrobial and antifungal activities. The synthesis of new derivatives incorporating the pyrimidine ring has led to the identification of compounds with moderate antimicrobial effectiveness (Farag et al., 2009). Another study focused on the synthesis and biological evaluation of novel pyrazolo and antibacterial pyrazolopyrimidine derivatives, which showed significant antibacterial activity, underscoring the potential of these compounds in developing new antibacterial agents (Rahmouni et al., 2014).
Inhibition of Cellular Processes
Further research into pyrazolo[3,4-d]pyrimidines has identified their role in inhibiting specific cellular processes crucial for cancer development. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents, functioning through the inhibition of c-Src phosphorylation, a key step in the proliferation and survival of cancer cells (Carraro et al., 2006). This mechanism highlights the therapeutic potential of these compounds in cancer treatment by targeting specific molecular pathways involved in tumor growth and metastasis.
Mécanisme D'action
Propriétés
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12(26-13-8-6-5-7-9-13)16(24)21-22-11-19-15-14(17(22)25)10-20-23(15)18(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYXSVIAFLIHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2663291.png)
![N'-[(2-chloro-4-fluorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2663292.png)
